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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation antihistamine,

Diphenhydramine, and the second-generation antihistamine, Cetirizine, on cognitive function.

The information presented is collated from multiple scientific studies to provide a

comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary
Diphenhydramine, a first-generation antihistamine, readily crosses the blood-brain barrier and

exhibits significant anticholinergic activity, leading to well-documented impairments in cognitive

and psychomotor functions. In contrast, Cetirizine, a second-generation antihistamine, is a

peripherally selective H1-receptor antagonist with limited penetration into the central nervous

system. Clinical studies consistently demonstrate that Cetirizine has a significantly more

favorable cognitive safety profile compared to Diphenhydramine, with effects that are generally

indistinguishable from placebo at standard therapeutic doses.

Data Presentation
The following tables summarize quantitative data from studies comparing the effects of

Diphenhydramine and Cetirizine on various cognitive and psychomotor domains.

Table 1: Comparative Effects on Psychomotor and Cognitive Performance
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Cognitive
Domain

Test
Diphenhydram
ine (50 mg)

Cetirizine (5
mg, 10 mg, 20
mg)

Reference

Psychomotor

Performance

Automobile

Driving Simulator

Impaired

Performance

No significant

difference from

placebo

[1]

Attention/Vigilanc

e

Digit Symbol

Substitution Test

(DSST)

Impaired

Performance

No significant

difference from

placebo

[1]

Executive

Function

Trails B Maze

Tracking

Impaired

Performance

No significant

difference from

placebo

[1]

Subjective

Sedation

Visual Analog

Scale (VAS)

Increased

Drowsiness

No significant

difference from

placebo

[1]

Table 2: Effects of Cetirizine Compared to Placebo and a First-Generation Antihistamine

(Promethazine)

Cognitive
Domain

Test
Cetirizine (2.5,
5, 10 mg)

Promethazine
(25 mg)

Reference

Arousal/Alertnes

s

Critical Flicker

Fusion (CFF)

Not significantly

different from

placebo

Significant

reduction in

threshold

[2]

Reaction Time
Choice Reaction

Time (CRT)

Not significantly

different from

placebo

Significant

increase in

reaction time

[2]

Psychomotor

Coordination

Compensatory

Tracking Task

(CTT)

Not significantly

different from

placebo

No significant

disruption
[2]

Table 3: Cognitive and Psychomotor Effects of Cetirizine and Other Antihistamines
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Cognitive
Domain

Test
Cetirizine (10
mg)

Placebo Reference

Psychomotor

Speed

Digit Symbol

Substitution Test

(DSST)

Significant

difference

observed

No significant

effect
[3]

Fine Motor Skills
Finger Tapping

Test (FTT)

Significant

difference

observed

No significant

effect
[3]

Visual Memory

Benton Visual

Retention Test

(BVRT)

No significant

effect

No significant

effect
[3]

Processing

Speed

Perceptual

Speed Test

(PST)

No significant

effect

No significant

effect
[3]

Subjective

Sleepiness

Stanford

Sleepiness Scale

(SSS)

No significant

sedation

No significant

effect
[3]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication

and further research.

Study 1: Gengo et al. (1990) - Automobile Driving
Simulator, DSST, Trails B

Objective: To assess the effects of Cetirizine on objective measures of mental performance

compared to Diphenhydramine and placebo.

Design: A randomized, double-blind, crossover study.

Subjects: Fifteen healthy volunteers.
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Interventions: Single doses of Cetirizine (5 mg, 10 mg, and 20 mg), Diphenhydramine (50

mg, positive control), and placebo (negative control).

Assessments:

Automobile Driving Simulator: Measured various aspects of driving performance, including

reaction time, lane tracking, and speed control.

Digit Symbol Substitution Test (DSST): Assessed processing speed, attention, and

visuomotor coordination. Participants were required to substitute symbols for numbers

according to a key.

Trails B Maze Tracking: Evaluated executive function, specifically cognitive flexibility and

task switching. Participants were required to connect a sequence of numbers and letters in

alternating order.

Subjective Feelings of Drowsiness: Measured using a visual analog scale.

Time Points: Measurements were taken at 0, 2, 4, 6, 8, and 24 hours after drug

administration.[1]

Study 2: Shamsi et al. - CFF, CRT, CTT
Objective: To compare the cognitive and psychomotor effects of Cetirizine with loratadine,

promethazine, and placebo.

Design: A double-blind, randomized, cross-over study.

Subjects: Twenty-four healthy volunteers.

Interventions: Cetirizine (2.5, 5, and 10 mg), loratadine (10, 20, and 40 mg), promethazine

(25 mg), and placebo.

Assessments:

Critical Flicker Fusion (CFF): Measured the threshold at which a flickering light is

perceived as a continuous light, an indicator of central nervous system arousal.
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Choice Reaction Time (CRT): Assessed the speed of response to a stimulus when there

are multiple possible responses.

Compensatory Tracking Task (CTT): Evaluated psychomotor coordination and the ability to

control a dynamic system.

Subjective Sedation (LARS): Assessed using the Line Analogue Rating Scale.

Time Points: Assessments were performed at 1.5, 3, and 6 hours post-dose.[2]

Study 3: Saxena et al. (2020) - Cognitive and
Psychomotor Test Battery

Objective: To assess whether second-generation antihistamines alter psychomotor and

cognitive function in comparison with a first-generation antihistamine (promethazine).

Design: A single-blind, prospective study.

Subjects: Seventy-five healthy human volunteers, divided into five groups.

Interventions: Placebo, promethazine (25 mg), Cetirizine (10 mg), fexofenadine (120 mg),

and loratadine (10 mg).

Assessments:

Perceptual Speed Test (PST): Measured the ability to quickly and accurately compare

visual information.

Benton Visual Retention Test (BVRT): Assessed visual memory and visual perception.

Stanford Sleepiness Scale (SSS): A subjective measure of sleepiness.

Finger Tapping Test (FTT): Evaluated fine motor speed and coordination.

Digit Symbol Substitution Test (DSST): Assessed processing speed and attention.

Time Points: Assessments were conducted at baseline (pretreatment) and 60 minutes after a

single dose of the drug (post-treatment).[3]
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Signaling Pathways and Mechanisms of Cognitive
Effects
The differential effects of Diphenhydramine and Cetirizine on cognitive function are primarily

due to their distinct pharmacological properties, particularly their ability to cross the blood-brain

barrier and their receptor selectivity.

Diphenhydramine: Central H1 and Muscarinic Receptor
Blockade
Diphenhydramine is a lipophilic molecule that readily crosses the blood-brain barrier. In the

central nervous system (CNS), it acts as an antagonist at two key receptors:

Histamine H1 Receptors: Histaminergic neurons in the CNS play a crucial role in promoting

wakefulness, attention, and cognitive function. By blocking H1 receptors, Diphenhydramine

inhibits these alerting signals, leading to sedation and cognitive slowing.

Muscarinic Acetylcholine Receptors: Acetylcholine is a critical neurotransmitter for learning

and memory. Diphenhydramine's anticholinergic activity disrupts cholinergic signaling,

contributing significantly to its adverse cognitive effects, including confusion and memory

impairment.
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Click to download full resolution via product page

Caption: Diphenhydramine's pathway to cognitive impairment.

Cetirizine: Peripheral H1 Receptor Selectivity
Cetirizine is a second-generation antihistamine designed to minimize CNS side effects. Its key

features include:

Limited Blood-Brain Barrier Penetration: Cetirizine is less lipophilic and a substrate of P-

glycoprotein, an efflux transporter in the blood-brain barrier, which actively pumps the drug

out of the CNS.

High Selectivity for H1 Receptors: Cetirizine has a high affinity for H1 receptors and low

affinity for other neurotransmitter receptors, such as muscarinic receptors.

This combination of properties means that at therapeutic doses, Cetirizine primarily acts on H1

receptors in the periphery to alleviate allergy symptoms, with minimal impact on the

histaminergic and cholinergic systems in the brain that are critical for cognitive function.
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Phase 1: Screening & Enrollment

Phase 2: Randomization & Dosing

Phase 3: Post-Dose Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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